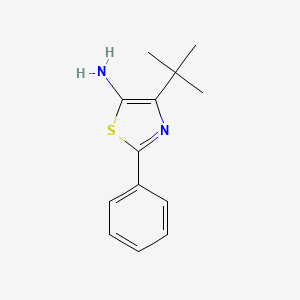

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine

Description

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is a thiazole derivative featuring a tert-butyl group at position 4, a phenyl group at position 2, and an amine substituent at position 3. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

4-tert-butyl-2-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-13(2,3)10-11(14)16-12(15-10)9-7-5-4-6-8-9/h4-8H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRDHAMPONGEHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(SC(=N1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247165-74-7 | |

| Record name | 4-tert-butyl-2-phenyl-1,3-thiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine typically involves the reaction of 4-tert-butylbenzaldehyde with thiourea and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as S-methyl-5-thioadenosine phosphorylase, which plays a role in the proliferation of cancer cells . The compound may also induce apoptosis and cell cycle arrest in cancer cells, contributing to its antitumor effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Thiazol-5-amine Derivatives

Key Observations :

- Triazole vs. The fluorinated phenyl derivative in showed potent antitumor activity, suggesting halogenation improves potency.

- Solubility: The 4-(4-tert-butylphenyl) analogue is sparingly soluble in chloroform and methanol, indicating that bulky aryl groups may reduce solubility compared to non-fused tert-butyl substituents.

Key Observations :

- Heterocycle Formation : Triazole-containing derivatives (e.g., ) often require multi-step reactions with azides or guanidines, while thiazole cores are typically assembled via Hantzsch or cyclocondensation reactions.

- Low Yields : Reactions involving sterically hindered tert-butyl groups (e.g., ) may suffer from reduced yields due to steric hindrance.

Physicochemical Properties

- Solubility : The 4-(4-tert-butylphenyl) analogue is sparingly soluble in polar solvents, whereas the triazole derivative in may exhibit better aqueous solubility due to hydrogen-bonding capacity.

- Crystallography: Intramolecular N–H···N hydrogen bonds stabilize the crystal structure of the fluorinated triazole compound , a feature absent in non-hydrogen-bonding analogues.

Biological Activity

4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is an organic compound recognized for its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

The molecular formula of 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is C13H16N2S. Its structure features a thiazole ring, which is known for contributing to various biological activities. The compound's synthesis typically involves the reaction of 4-tert-butylbenzaldehyde with thiourea and bromine in the presence of a base, leading to the formation of the thiazole structure.

Primary Target: The main target of 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine is the Serine/threonine-protein kinase Chk1 , which plays a crucial role in cell cycle regulation and DNA repair processes. By inhibiting Chk1, this compound may disrupt normal cell cycle progression, potentially leading to apoptosis in cancer cells.

Biochemical Pathways: The compound influences pathways related to:

- Cell Cycle Regulation: Disruption of checkpoints can lead to enhanced sensitivity of cancer cells to chemotherapeutic agents.

- DNA Repair Mechanisms: Inhibition of Chk1 may impair the ability of cells to repair DNA damage, increasing the effectiveness of DNA-damaging agents used in cancer therapy.

Antitumor Activity

Research indicates that 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example, in vitro assays showed that this compound effectively reduced cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent .

Table 1: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Description |

|---|---|---|

| MCF7 (Breast) | 10 | Significant growth inhibition |

| HeLa (Cervical) | 15 | Moderate growth inhibition |

| A549 (Lung) | 12 | Effective against lung carcinoma |

Neuroprotective Effects

In addition to its antitumor activity, this compound has been studied for its effects on AMPA receptors, particularly the GluA2 subtype. Thiazole derivatives have shown modulatory effects on these receptors, which are critical for synaptic transmission and plasticity in the brain. The modulation of GluA2 currents by thiazole derivatives indicates potential neuroprotective properties .

Table 2: Effects on GluA2 AMPA Receptor Currents

| Compound | Current Amplitude Change | Deactivation Rate Change |

|---|---|---|

| MMH-5 | -6-fold | +3-fold |

| MMH-4 | -5-fold | +3-fold |

| MMH-3 | -4-fold | +1.5-fold |

Pharmacokinetics

The pharmacokinetic profile of 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine suggests it is slightly soluble in water but more soluble in organic solvents such as alcohol and ether. This solubility profile may enhance its bioavailability in specific biological environments.

Comparative Analysis

When compared to other thiazole derivatives, such as 4-Phenyl-1,3-thiazole-2-amine and N-(tert-butyl)-N-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)amine, 4-Tert-butyl-2-phenyl exhibits unique biological activity due to its specific substitution pattern. The tert-butyl group enhances lipophilicity and cellular penetration, potentially increasing its efficacy as an anticancer agent .

Table 3: Comparison with Similar Compounds

| Compound | Antitumor Activity | Neuroprotective Potential |

|---|---|---|

| 4-Tert-butyl-2-phenyl-1,3-thiazol-5-amine | High | Moderate |

| 4-Phenyl-1,3-thiazole-2-amine | Moderate | Low |

| N-(tert-butyl)-N-(3,4-diphenyl...) | Low | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.